Thiocyanate

Catalog No.
S583657
CAS No.
302-04-5
M.F
SCN(−)
CNS-
M. Wt
58.08 g/mol
Availability
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Thiocyanate

CAS Number

302-04-5

Product Name

Thiocyanate

IUPAC Name

thiocyanate

Molecular Formula

SCN(−)
CNS-

Molecular Weight

58.08 g/mol

InChI

InChI=1S/CHNS/c2-1-3/h3H/p-1

InChI Key

ZMZDMBWJUHKJPS-UHFFFAOYSA-M

SMILES

C(#N)[S-]

Synonyms

thiocyanate, thiocyanate ion, thiocyanate ion (1-), thiocyanate ion (2-), Thiocyanogen ((SCN)2(1-))

Canonical SMILES

C(#N)[S-]

Description

The exact mass of the compound Thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiocyanate is a chemical compound characterized by the presence of the thiocyanate anion [SCN][SCN]^-, which is the conjugate base of thiocyanic acid. It is a pseudohalide due to its similarities in reactivity to halide ions. The thiocyanate ion consists of a sulfur atom bonded to a carbon atom, which is triple-bonded to a nitrogen atom, forming a linear structure: SCNS-C\equiv N. This unique structure allows thiocyanate to exhibit ambidentate ligand properties, meaning it can coordinate to metal centers through either sulfur or nitrogen, depending on the metal's characteristics and the reaction conditions .

Thiocyanates are commonly found in various salts, including potassium thiocyanate and sodium thiocyanate, which are colorless and soluble in water. Historically, thiocyanate was referred to as rhodanide due to the reddish color of its complexes with iron .

  • Hydrolysis: Thiocyanates can be hydrolyzed to form thiocarbamates under specific conditions. This reaction is utilized in the Riemschneider synthesis of thiocarbamates .
  • Oxidation: Thiocyanates can be oxidized to form hypothiocyanous acid (HOSCN) when reacted with hydrogen peroxide. This reaction is catalyzed by various peroxidases and is important in biological systems for its antimicrobial properties .
  • Isomerization: Thiocyanates can undergo isomerization to form isothiocyanates, particularly under conditions that favor this transformation .

Thiocyanate plays a role in various biological processes:

  • Cyanide Metabolism: In the human body, thiocyanate is involved in detoxifying cyanide through enzymatic reactions catalyzed by thiosulfate sulfurtransferase, contributing significantly to cyanide metabolism .
  • Antimicrobial Activity: The oxidation of thiocyanate generates hypothiocyanous acid, which exhibits potent antimicrobial properties against a range of pathogens. This activity has implications for immune defense mechanisms .
  • Physiological Functions: Thiocyanate hydrolases convert thiocyanate into carbonyl sulfide and cyanate, indicating its involvement in sulfur metabolism within organisms .

Thiocyanates can be synthesized through various methods:

  • Reaction with Alkyl Halides: A common method involves the nucleophilic substitution reaction between alkyl halides and alkali thiocyanates in aqueous media. For example, isopropyl thiocyanate can be synthesized from isopropyl bromide and sodium thiocyanate .
  • C-S Coupling Reactions: Recent advancements include using triphenylphosphine and diethylazodicarboxylate for converting alcohols and other functional groups into their corresponding thiocyanates .
  • Microwave-Assisted Synthesis: Microwave-assisted methods have been developed for rapid synthesis of thiocyanates from various precursors, enhancing efficiency and yield .
  • Thiocyanogenation: The reaction of thiocyanogen with electron-rich aromatic compounds allows for the formation of aryl thiocyanates, showcasing another synthetic route .

Thiocyanates have diverse applications across various fields:

  • Agriculture: Thiocyanates are used as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.
  • Pharmaceuticals: They serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds.
  • Coordination Chemistry: Thiocyanate acts as a ligand in coordination compounds, influencing metal ion behavior and properties in complexation reactions .

Research on thiocyanate interactions highlights its role as a ligand in coordination chemistry:

  • Thiocyanate can coordinate through sulfur or nitrogen depending on the metal's characteristics, leading to different complex stability and reactivity profiles.
  • Studies have shown that class A metals (hard acids) preferentially form NN-bonded complexes, while class B metals (soft acids) tend toward SS-bonded complexes .

Thiocyanate shares similarities with several other compounds that contain sulfur or related functional groups:

CompoundStructureUnique Features
Cyanate[OCN][OCN]^-Contains oxygen instead of sulfur; participates in different reactivity patterns.
Isothiocyanate[RN=C=S][R-N=C=S]Exhibits different biological activities; often used in cancer research.
Sulfite[SO32][SO_3^{2-}]Involved in redox reactions; plays a role in biological systems as an antioxidant.

Thiocyanate's uniqueness lies in its dual coordination ability (through sulfur or nitrogen), making it versatile in both biological systems and synthetic chemistry compared to these similar compounds .

Physical Description

Solid

XLogP3

0.6

UNII

O748SU14OM

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

71048-69-6
302-04-5
3535-84-0

Wikipedia

Thiocyanate
Thiocyanate ion

Dates

Modify: 2024-02-18

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